

Methyl Heptadecanoate-d3: Technical Guide & Chemical Identifiers

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Compound of Interest

Compound Name: Methyl Heptadecanoate-d3

CAS No.: 209627-97-4

Cat. No.: B592404

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Core Identity & Chemical Specifications

Methyl heptadecanoate-d3 (Methyl-d3 heptadecanoate) is the deuterated methyl ester of heptadecanoic acid (C17:0). It is primarily used as an Internal Standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of fatty acids.^[1]

Unlike the unlabeled C17:0 FAME—which is often used as a surrogate standard but can suffer from interference due to trace endogenous levels in human plasma (derived from dairy/ruminant fats)—the d3-isotopologue provides a mass-shifted signal (

) that is chemically identical but mass-resolved from native analytes.

Chemical Identifiers Table

Parameter	Data / Value
Chemical Name	Methyl-d3 heptadecanoate
Synonyms	Heptadecanoic acid methyl-d3 ester; Methyl margarate-d3
CAS Number (Labeled)	209627-97-4
CAS Number (Unlabeled)	1731-92-6
Molecular Formula	
Molecular Weight	287.50 g/mol (Unlabeled: 284. ^[2] ^[3] 48)
Isotopic Purity	Typically atom % D
Chemical Purity	(GC)
Appearance	White crystalline solid or low-melting liquid (MP 30°C)
Solubility	Soluble in hexane, chloroform, methanol, dichloromethane

Structural Identifiers

- SMILES (Isomeric):CCCCCCCCCCCCCCCC(=O)OC([2H])([2H])[2H]
- InChI Key (Predicted):HUEBIMLTDXKIPR-FIBGGHAXSA-N
- Structure Description: A 17-carbon saturated fatty acid chain esterified to a trideuterated methyl group ().

Synthesis & Production Methodology

The synthesis of **Methyl heptadecanoate-d3** follows a classic Fisher Esterification mechanism, substituting standard methanol with Methanol-d3 (

).^[1] This process is preferred for its high yield and isotopic integrity.

Reaction Pathway^[1]^[3]

The reaction involves the acid-catalyzed condensation of Heptadecanoic Acid (C17:0) with Methanol-d3.^[4]

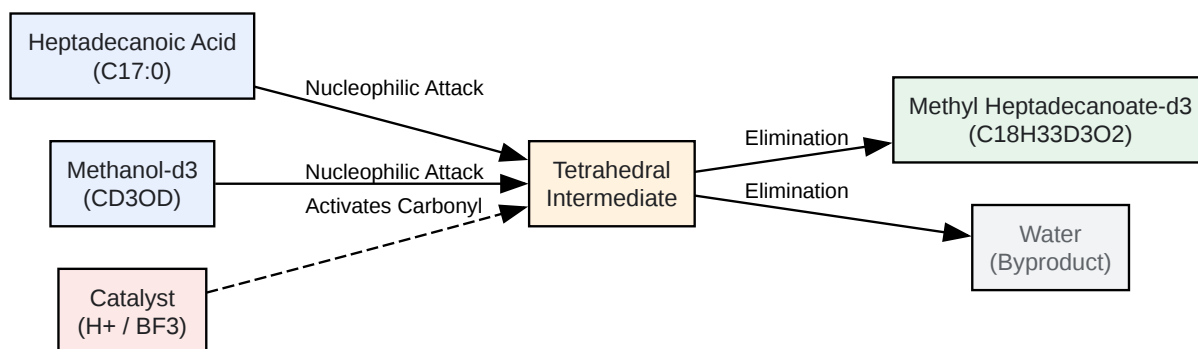
Reagents:

- Precursor: Heptadecanoic Acid (CAS: 506-12-7).
- Isotope Source: Methanol-d3 (CAS: 1455-13-6, D).^[1]
- Catalyst: Acetyl Chloride (generates anhydrous HCl in situ) or Boron Trifluoride ().^[1]

Protocol (Micro-Scale for Standards):

- Dissolution: Dissolve 10 mg of Heptadecanoic acid in 1 mL of Methanol-d3.
- Catalysis: Slowly add 50 μ L of Acetyl Chloride (exothermic reaction generates HCl).
- Incubation: Seal the reaction vial under nitrogen and heat at 60°C for 60 minutes.
- Extraction: Cool to room temperature. Add 1 mL of Hexane and 1 mL of water.
- Phase Separation: Vortex and centrifuge. The upper hexane layer contains the **Methyl heptadecanoate-d3**.
- Purification: Evaporate hexane under stream if concentration adjustment is needed.

Synthesis Logic Diagram



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Figure 1: Acid-catalyzed esterification pathway for the synthesis of **Methyl heptadecanoate-d3**.

Analytical Application: GC-MS Lipidomics

Methyl heptadecanoate-d3 is the "Gold Standard" internal standard for quantifying saturated fatty acids because it corrects for extraction efficiency, derivatization completeness, and instrumental response drift.[1]

Why d3-C17:0?

- Mass Shift (+3 Da): The 77 peak (base peak in unlabeled FAMES) shifts to 80 (or molecular ion shifts from 284 to 287), allowing interference-free detection.[1]
- Retention Time: Co-elutes with endogenous C17:0 (or elutes slightly earlier due to the deuterium isotope effect), ensuring it experiences the exact same ionization environment.

Experimental Protocol: Plasma Fatty Acid Quantification

Step 1: Sample Preparation

- Aliquot 50 μ L of plasma/serum.

- Spike Internal Standard: Add 10 μL of **Methyl heptadecanoate-d3** solution (200 $\mu\text{g}/\text{mL}$ in hexane). Crucial: Spike BEFORE extraction to track recovery.

Step 2: Transesterification (One-Step Method)

- Add 2 mL of Methanol/Benzene (4:1) and 200 μL of Acetyl Chloride.
- Heat at 100°C for 1 hour. (Note: This converts endogenous lipids to FAMES; the pre-methylated IS remains stable).^[1]

Step 3: Extraction

- Add 5 mL of 6%

to neutralize.
- Centrifuge at 3000 rpm for 10 min.
- Inject the upper organic phase into GC-MS.

Step 4: GC-MS Parameters

- Column: CP-Sil 88 or DB-23 (High polarity for FAME separation).
- Carrier Gas: Helium at 1 mL/min.
- Temp Program: 100°C (hold 1 min)

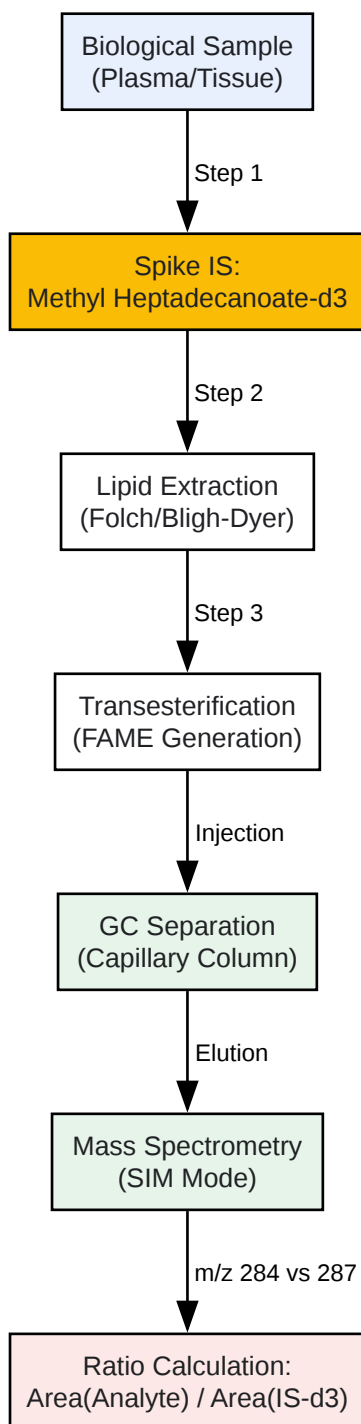
10°C/min

240°C.
- SIM Mode: Monitor

74 (McLafferty rearrangement, unlabeled) and

77 (d3-labeled McLafferty ion) or molecular ions 284/287.^[1]

Quantification Workflow Diagram



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Figure 2: Isotope Dilution Mass Spectrometry (ID-MS) workflow using **Methyl heptadecanoate-d3**.

Quality Control & Stability

- Isotopic Overlap Correction: Although d3 labeling is robust, check for "M-H" loss or isotopic impurity (d0/d1/d2 presence).
 - Calculation:
[. \[1\]](#)
 - High-grade standards (CDN Isotopes, Sigma) typically guarantee unlabeled contribution. [\[1\]](#)
- Storage:
 - Store neat standard at -20°C.
 - Store solutions (in Hexane/Isooctane) at -20°C in amber vials with PTFE-lined caps to prevent solvent evaporation and hydrolysis.
 - Shelf Life: >2 years if sealed; re-verify concentration annually via GC-FID against a fresh calibration curve.

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